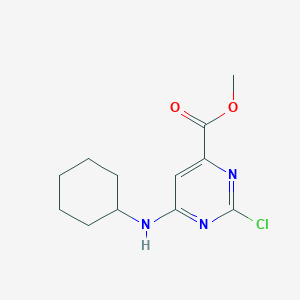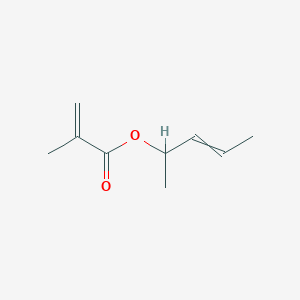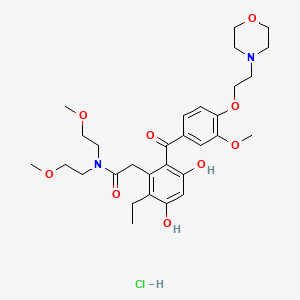
N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide
描述
N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide: is an organic compound with a complex structure that includes a benzamide core substituted with hydroxyethyl, methoxy, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide typically involves the reaction of 3-methoxy-4-nitrobenzoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-aminoethanol to yield the desired benzamide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: N-(2-amino-ethyl)-3-methoxy-4-nitro-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and receptor binding due to its unique structural features .
Medicine: Its structural analogs are explored for their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings and polymers .
作用机制
The mechanism of action of N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
- N-(2-hydroxyethyl)benzamide
- 3-methoxy-4-nitrobenzamide
- N-(2-hydroxyethyl)-4-nitrobenzamide
Comparison: N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can enhance the compound’s lipophilicity, while the nitro group can participate in redox reactions, making it a versatile molecule for various applications .
属性
分子式 |
C10H12N2O5 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O5/c1-17-9-6-7(10(14)11-4-5-13)2-3-8(9)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
InChI 键 |
ZLJPDSYSFMDJCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL (2R)-3-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-METHYLPROPANOATE](/img/structure/B8490178.png)







![2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene](/img/structure/B8490239.png)
![2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8490252.png)
![(2S)-2-((S)-Phenyl{[2-(trifluoromethyl)phenyl]thio}methyl)morpholine](/img/structure/B8490254.png)

![(4-Methoxyphenyl)[1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]methanone](/img/structure/B8490268.png)

